molecular formula C38H80N2 B14717525 N~1~,N~1~-Dioctadecylethane-1,2-diamine CAS No. 20464-64-6

N~1~,N~1~-Dioctadecylethane-1,2-diamine

Cat. No.: B14717525
CAS No.: 20464-64-6
M. Wt: 565.1 g/mol
InChI Key: ZJFMNTLLWZDIMS-UHFFFAOYSA-N
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Description

N¹,N¹-Dioctadecylethane-1,2-diamine is a symmetrical diamine featuring two octadecyl (C₁₈) alkyl chains attached to one nitrogen atom of an ethane-1,2-diamine backbone. This structure confers high lipophilicity, making it suitable for applications requiring hydrophobic interactions, such as surfactants, lipid-based drug delivery systems, and membrane-bound enzyme modulation . Its long alkyl chains influence physical properties like melting point, solubility (predominantly in non-polar solvents), and molecular weight, distinguishing it from shorter-chain or aromatic-substituted analogs.

Properties

CAS No.

20464-64-6

Molecular Formula

C38H80N2

Molecular Weight

565.1 g/mol

IUPAC Name

N',N'-dioctadecylethane-1,2-diamine

InChI

InChI=1S/C38H80N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3

InChI Key

ZJFMNTLLWZDIMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dioctadecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octadecyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of ethane-1,2-diamine attack the carbon atoms of the octadecyl halides, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of N1,N~1~-Dioctadecylethane-1,2-diamine often employs large-scale reactors where ethane-1,2-diamine and octadecyl halides are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, and the product is subsequently purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dioctadecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: N-substituted derivatives of N1,N~1~-Dioctadecylethane-1,2-diamine.

Scientific Research Applications

N~1~,N~1~-Dioctadecylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.

    Biology: Employed in the formulation of liposomes and other drug delivery systems.

    Medicine: Investigated for its potential use in targeted drug delivery and as a component in antimicrobial formulations.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of N1,N~1~-Dioctadecylethane-1,2-diamine is primarily based on its amphiphilic nature. The long hydrophobic alkyl chains interact with hydrophobic substances, while the hydrophilic amine groups interact with water or other polar solvents. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous environments.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N¹,N¹-Dioctadecylethane-1,2-diamine with structurally related diamines:

Compound Name Substituents Molecular Weight (g/mol) Solubility Key Applications
N¹,N¹-Dioctadecylethane-1,2-diamine Two C₁₈ alkyl chains ~565.0 Lipophilic solvents Surfactants, lipid carriers
N¹,N²-Dimethylethane-1,2-diamine Two methyl groups 88.15 Water-soluble Antioxidant synthesis, reagents
N¹,N²-Diphenylethane-1,2-diamine Two phenyl groups ~212.3 Organic solvents Ligands, coordination chemistry
N¹,N¹,N²-Trimethylethane-1,2-diamine Three methyl groups ~102.2 Polar solvents Pharmaceutical intermediates

Key Research Findings

Lipophilicity and Solubility
  • N¹,N¹-Dioctadecylethane-1,2-diamine : Insoluble in water but miscible with lipids, enabling applications in micelle formation and drug encapsulation .
  • N¹,N²-Dimethylethane-1,2-diamine: High water solubility facilitates its use in aqueous-phase reactions, such as enhancing antioxidant activity in phenolic compounds .
  • N¹,N²-Diphenylethane-1,2-diamine : Aromatic substituents increase rigidity, making it effective as a ligand in copper complexes (e.g., catalytic applications) .

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